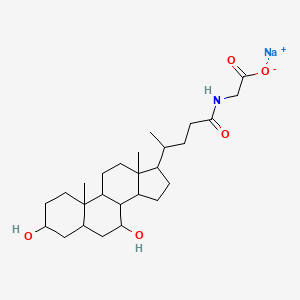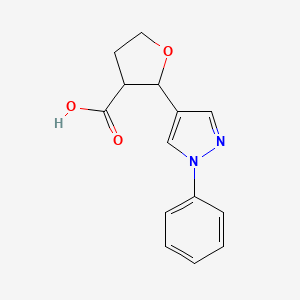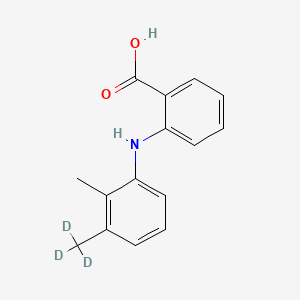
Mefenamic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mefenamic Acid-d3 is a deuterated form of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). The deuterium substitution in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies. Mefenamic acid itself is known for its analgesic, anti-inflammatory, and antipyretic properties, and is commonly used to treat mild to moderate pain, including menstrual pain and arthritis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mefenamic Acid-d3 involves the introduction of deuterium atoms into the mefenamic acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
High-Pressure Reactions: Conducting the reactions under high pressure to increase the efficiency of deuterium incorporation.
化学反応の分析
Types of Reactions
Mefenamic Acid-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Mefenamic Acid-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound make it an ideal tracer for studying the pharmacokinetics and metabolism of mefenamic acid in the body.
Drug Development: It is used in the development of new NSAIDs with improved pharmacokinetic profiles.
Biological Research: this compound is used to study the biological pathways and molecular targets of NSAIDs.
Industrial Applications: It is used in the formulation of pharmaceuticals to enhance the stability and efficacy of the drug
作用機序
Mefenamic Acid-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium substitution does not significantly alter the mechanism of action but can affect the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
類似化合物との比較
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Diclofenac: Known for its potent anti-inflammatory effects.
Uniqueness of Mefenamic Acid-d3
This compound is unique due to its deuterium substitution, which provides advantages in pharmacokinetic studies and drug development. The deuterium atoms can lead to a slower metabolic rate, potentially increasing the drug’s half-life and reducing the frequency of dosing .
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
244.30 g/mol |
IUPAC名 |
2-[2-methyl-3-(trideuteriomethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i1D3 |
InChIキー |
HYYBABOKPJLUIN-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
正規SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12310200.png)
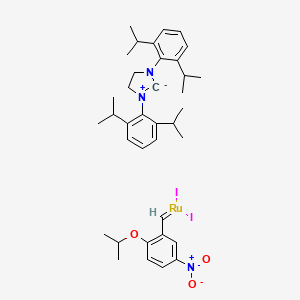
![2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B12310205.png)
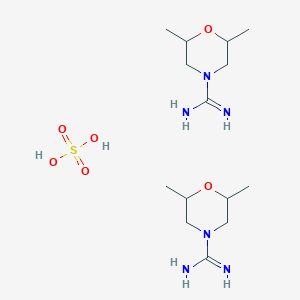

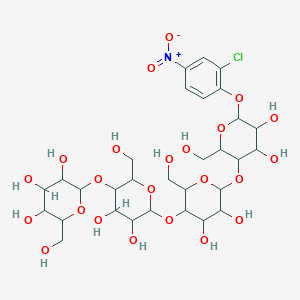
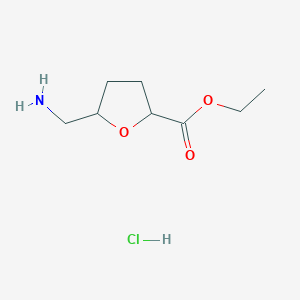
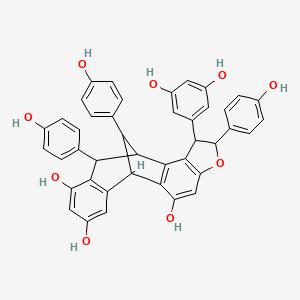
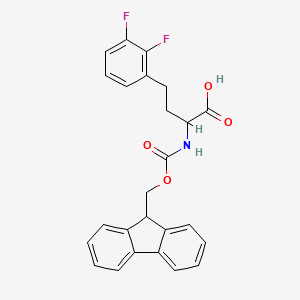

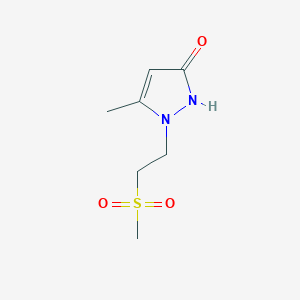
![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)
